5,5'-Dimethyl-bapta
Description
Historical Context and Evolution of Intracellular Ion Chelation Strategies
The concept of chelation, derived from the Greek word "chele" meaning claw, describes how a ligand can bind to a central metal ion through multiple coordination sites medlink.com. Early applications of chelation therapy emerged during World War II, initially as an antidote for arsenic poisoning, and later expanded to treat various metal toxicities and related disorders medlink.com. In the realm of cellular biology, the focus shifted towards understanding the critical roles of intracellular ions, most notably calcium, which acts as a ubiquitous second messenger in a vast array of cellular processes, including muscle contraction, neurotransmitter release, and gene expression researchgate.netkuleuven.benih.gov.
Early strategies for buffering intracellular calcium relied on chelators like EGTA (ethylene glycol bis(2-aminoethyl ether)-N,N,N',N'-tetraacetic acid). While effective, EGTA exhibited slower calcium binding and release kinetics and was less selective for calcium over magnesium (Mg²⁺) compared to later developments thermofisher.comgoogle.com. The limitations of EGTA spurred the development of new chelators with improved properties. A significant advancement came with the synthesis of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) by Roger Y. Tsien and colleagues google.commedchemexpress.com. BAPTA offered substantially faster Ca²⁺ binding and release rates, approximately 50–400 times faster than EGTA, and demonstrated enhanced selectivity for Ca²⁺ over Mg²⁺, making it a superior tool for buffering rapid intracellular calcium fluctuations thermofisher.comgoogle.com.
The BAPTA Family of Chelators as Foundational Research Tools
The BAPTA family of chelators has become indispensable in modern cell biology and neuroscience research due to their precise control over intracellular calcium dynamics. These compounds are widely employed to create buffers with well-defined calcium concentrations, allowing researchers to investigate the physiological and pathophysiological roles of Ca²⁺ researchgate.netkuleuven.bethermofisher.commedchemexpress.cominterchim.fr. By clamping intracellular calcium levels, scientists can elucidate how Ca²⁺ signaling impacts various cellular functions, from signal transduction pathways to cell death mechanisms researchgate.netkuleuven.benih.govthermofisher.combiotium.combioscience.co.uk.
A key advantage of BAPTA and its derivatives is their relative insensitivity to intracellular pH changes, ensuring that their buffering capacity remains stable across a physiological pH range biotium.combioscience.co.uk. Furthermore, their rapid kinetics allow for the accurate measurement and manipulation of transient Ca²⁺ signals. For intracellular applications, BAPTA is often used in its membrane-permeant acetoxymethyl (AM) ester form, such as BAPTA-AM. Once inside the cell, intracellular esterases cleave the AM ester, releasing the active chelator researchgate.netkuleuven.bethermofisher.cominterchim.frbiotium.combioscience.co.uk. This method facilitates the loading of the chelator into cells by simple incubation, enabling the study of cytosolic calcium concentration.
Beyond their primary role as calcium buffers, some BAPTA derivatives have been observed to exert effects independent of their calcium-chelating activity. For instance, certain BAPTA compounds have been shown to inhibit phospholipase C (PLC) activity and, in some cases, directly inhibit enzymes like 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), impacting cellular metabolism and survival pathways kuleuven.bemedchemexpress.combiorxiv.org. The BAPTA family encompasses a range of derivatives with varying affinities for Ca²⁺, allowing researchers to select chelators with dissociation constants (Kd) tailored to specific experimental needs, typically spanning from 10⁻⁷ to 10⁻² M thermofisher.combioscience.co.ukbiotium.com.
Specific Academic Significance of 5,5'-Dimethyl-bapta in Research Contexts
Among the diverse BAPTA derivatives, This compound (also known as 5,5'-Dimethyl BAPTA tetrapotassium) stands out for its particularly high affinity for calcium ions smolecule.commedchemexpress.com. This compound is characterized as a water-soluble, extracellular membrane-impermeant chelator that exhibits exceptional selectivity for Ca²⁺ smolecule.commedchemexpress.com. Its chemical structure, with methyl groups at the 5 and 5' positions, contributes to its enhanced calcium-binding properties.
The academic significance of this compound lies in its utility as a potent research tool for precise calcium buffering and clamping in various cellular and physiological studies. It is recognized as one of the "most powerful Ca²⁺ chelators" within the BAPTA family, possessing a lower dissociation constant for Ca²⁺ compared to the parent BAPTA molecule thermofisher.combiotium.com. This high affinity makes it particularly effective for establishing very low free calcium concentrations or for buffering calcium in environments where even minor fluctuations are critical.
Table 1: BAPTA Derivatives and Ca²⁺ Dissociation Constants (Kd)
| Chelator Name | Kd (µM, no Mg²⁺) | Kd (µM, 1 mM Mg²⁺) | Source |
| BAPTA | 0.59 | 0.70 | biotium.com |
| 5,5'-Dibromo BAPTA | 3.6 | N/A | biotium.com |
| 5,5'-Difluoro BAPTA | 0.61 | 0.72 | biotium.com |
| 5,5'-Dimethyl BAPTA | 0.16 | 0.44 | biotium.com |
| 5-Methyl-5'-nitro BAPTA | 53 | N/A | biotium.com |
| 5-Mononitro BAPTA | 94 | N/A | biotium.com |
| 4-Trifluoromethyl BAPTA | 0.57 | N/A | biotium.com |
Note: N/A indicates data not provided in the source.
Researchers utilize this compound to establish precise intracellular calcium levels, aiding in the study of calcium's role in cellular signaling and response mechanisms. Its applications extend to neuroprotection research, where it helps modulate intracellular calcium to investigate protective effects against neuronal damage smolecule.com. Furthermore, it is employed for calibrating fluorescent calcium indicators, enabling the establishment of intracellular zero free calcium levels thermofisher.com.
Specific research findings highlight its distinct properties. In studies of platelet aggregation, this compound, when used in conjunction with a protein kinase C (PKC) inhibitor, completely inhibited convulxin-mediated platelet aggregation, suggesting that calcium-regulated pathways are essential for this process nih.gov. Conversely, in studies of zebrafish embryo cytokinesis, while the related 5,5'-dibromo-BAPTA (B38350) effectively dissipated calcium transients and inhibited furrow deepening, this compound was found to be ineffective at delocalizing these transients or preventing furrow deepening. This observation suggests that the specific mechanism of action for certain BAPTA derivatives might be dependent on their precise affinity and buffering capacity for localized calcium signals ehu.eus.
Table 2: Comparative Kinetics of BAPTA and EGTA
| Chelator | Ca²⁺ Binding/Release Speed Relative to EGTA | Source |
| BAPTA | ~50–400 times faster | thermofisher.com |
| EGTA | Baseline | thermofisher.com |
Table 3: Comparative Efficacy of BAPTA Derivatives in Zebrafish Embryo Cytokinesis
| BAPTA Derivative | Effect on Furrow Deepening | Source |
| 5,5'-dibromo-BAPTA | Dissipated Ca²⁺ transient; inhibited furrow deepening | ehu.eus |
| This compound | Ineffective at delocalizing Ca²⁺ transient or preventing furrow deepening | ehu.eus |
The ability of this compound to precisely control calcium levels, coupled with its high affinity, solidifies its position as a critical tool for advancing our understanding of calcium-mediated biological phenomena.
Compound List:
this compound
BAPTA
EGTA
5,5'-Dimethyl BAPTA (tetrapotassium)
5,5'-Dimethyl BAPTA, AM Ester
5,5'-Dibromo BAPTA
5,5'-Difluoro BAPTA
5-Methyl-5'-nitro BAPTA
5-Mononitro BAPTA
4-Trifluoromethyl BAPTA
Fura-2 AM
Fluo-4 AM
Rhod-2 AM
Quin-2
Indo-1
Fluo-3
Rhod-2
Pluronic® F-127
Probenecid, Sodium Salt
MK-801
Venetoclax
S63845
MCL-1
PFKFB3
CHOP
Calmodulin
CaMKII
SERCA2
ATF6
Ro 31-8220
Convulxin
CRP (Collagen-related peptide)
ADP (Adenosine diphosphate)
Triapine (3-AP)
Deferoxamine
Deferiprone (L1)
Deferasirox
DTPA (Diethylene triamine pentaacetic acid)
EDTA (Ethylenediaminetetraacetic acid)
Clioquinol
TETA (Triethylenetetramine)
Tetrathiomolybdate
Maltol
EHPG (Ethylene glycol-bis(hydroxyethyl)nitrilotriacetic acid)
Mn(II)-EGTA
Mn(II)-EHPG
2Cu(II)-EGTA
Na,K-ATPase
IP3 (Inositol 1,4,5-trisphosphate)
IP3 receptor
NAADP-sensitive channel
Ryanodine receptor
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O10/c1-15-3-5-17(25(11-21(27)28)12-22(29)30)19(9-15)35-7-8-36-20-10-16(2)4-6-18(20)26(13-23(31)32)14-24(33)34/h3-6,9-10H,7-8,11-14H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMWLYNXTGNSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238554 | |
| Record name | 5,5'-Dimethyl-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91416-19-2 | |
| Record name | N,N′-[1,2-Ethanediylbis[oxy(4-methyl-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91416-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5'-Dimethyl-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091416192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5'-Dimethyl-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAPTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78H4VA776P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms and Binding Characteristics of 5,5 Dimethyl Bapta in Biological Systems
Theoretical Framework of Metal Ion Coordination by BAPTA Scaffolds
BAPTA and its derivatives are designed based on the principles of chelation, where multiple donor atoms within the ligand coordinate to a central metal ion, forming stable ring structures ebi.ac.ukmdpi.comacs.org. The BAPTA scaffold itself is characterized by a flexible ethane (B1197151) bridge connecting two substituted phenoxy groups, each bearing two acetate (B1210297) arms. These acetate arms, along with the nitrogen atoms of the phenoxy groups, provide the necessary oxygen and nitrogen donor atoms to form a cage-like structure around metal ions interchim.frucsd.eduopen.ac.uk. The theoretical framework for metal ion coordination by BAPTA involves the formation of highly stable, kinetically inert complexes, particularly with divalent cations like Ca2+. This stability arises from the chelate effect and the specific geometry of the BAPTA molecule, which is optimized for coordinating Ca2+ thermofisher.cominterchim.frucsd.edu. The BAPTA scaffold's design allows for a high degree of selectivity for Ca2+ over other metal ions, such as magnesium (Mg2+), due to the optimal fit of the Ca2+ ion within the ligand's binding pocket medchemexpress.comthermofisher.cominterchim.frucsd.edu.
Ligand-Ion Interaction Dynamics of 5,5'-Dimethyl-bapta
The methyl substituents in this compound modify the electronic and steric properties of the BAPTA scaffold, leading to enhanced binding characteristics. Specifically, this compound exhibits a significantly higher affinity for Ca2+ compared to the parent BAPTA. Reported dissociation constants (Kd) for this compound in the absence of Mg2+ are as low as 40 nM thermofisher.combiotium.com. This high affinity means that this compound can effectively sequester Ca2+ ions even at very low free concentrations, making it a powerful tool for buffering intracellular calcium.
The interaction dynamics are characterized by rapid binding and release kinetics, which are crucial for accurately tracking transient changes in calcium levels biotium.combioscience.co.ukthermofisher.cominterchim.frthermofisher.com. While specific kinetic rate constants (on-rates and off-rates) for this compound are often compared to other BAPTA derivatives, it is generally understood to possess fast kinetics, allowing it to respond quickly to fluctuations in Ca2+ concentration interchim.frthermofisher.comnih.gov. Its selectivity for Ca2+ over Mg2+ is maintained, with reported Kd values for Mg2+ being orders of magnitude higher than for Ca2+ thermofisher.combiotium.com.
Table 1: Calcium Binding Affinity of this compound Compared to Other BAPTA Derivatives
| Chelator Name | Kd (Ca2+, no Mg2+) | Kd (Ca2+, 1 mM Mg2+) | Reference |
| BAPTA | 0.59 µM | 0.70 µM | thermofisher.combiotium.com |
| 5,5'-Dibromo BAPTA | 3.6 µM | Not specified | thermofisher.combiotium.com |
| 5,5'-Difluoro BAPTA | 0.61 µM | 0.72 µM | thermofisher.combiotium.com |
| 5,5'-Dimethyl BAPTA | 0.16 µM (40 nM) | 0.44 µM | thermofisher.combiotium.com |
| 5-Methyl-5'-nitro BAPTA | 53 µM | Not specified | thermofisher.combiotium.com |
| 5-Mononitro BAPTA | 94 µM | Not specified | thermofisher.combiotium.com |
Note: Kd values are approximate and can vary slightly depending on experimental conditions such as buffer composition and temperature.
Principles of Selective Ion Sequestration by this compound in Cellular Environments
In cellular environments, the precise control of Ca2+ concentration is critical for a myriad of signaling pathways, including muscle contraction, neurotransmitter release, and gene expression smolecule.commedchemexpress.com. This compound excels in this role due to its high affinity and selectivity for Ca2+, effectively sequestering free Ca2+ ions and preventing them from participating in unintended cellular events smolecule.commedchemexpress.comthermofisher.com. Its ability to maintain a low free Ca2+ concentration, even in the presence of competing ions like Mg2+, is a key advantage thermofisher.cominterchim.frucsd.edu.
The compound is often used in its acetoxymethyl (AM) ester form, which is membrane-permeable and can be loaded into cells by incubation. Once inside the cell, intracellular esterases cleave the ester groups, releasing the active chelator, this compound biotium.combioscience.co.ukthermofisher.comthermofisher.com. This method allows for the manipulation of intracellular Ca2+ levels, enabling researchers to study the consequences of calcium depletion or to establish a baseline intracellular Ca2+ concentration for calibrating fluorescent indicators thermofisher.comthermofisher.com. The high affinity of this compound allows it to effectively buffer Ca2+, acting as a "calcium clamp" to maintain a stable, low concentration within the cell smolecule.comthermofisher.cominterchim.fr.
pH Sensitivity and Buffering Capacity Implications for Experimental Design
A significant advantage of BAPTA derivatives, including this compound, is their relative insensitivity to changes in intracellular pH (pHi) compared to older chelators like EGTA biotium.combioscience.co.ukthermofisher.cominterchim.frucsd.eduthermofisher.com. While all protonatable buffers are affected by pH, BAPTA's pKa values for proton binding are positioned such that its Ca2+ binding affinity is less perturbed by typical physiological pH fluctuations (around pH 7.0-7.4) interchim.frucsd.edu. This characteristic is vital for experimental design, as it ensures that the chelator's effectiveness in buffering Ca2+ remains consistent across a range of physiological pH conditions, minimizing confounding variables smolecule.combiotium.combioscience.co.ukthermofisher.com.
The buffering capacity of this compound is directly related to its concentration and its affinity for Ca2+. Its high affinity allows it to buffer Ca2+ effectively at lower concentrations compared to weaker chelators. This property is essential for experiments where precise control of Ca2+ is required without introducing excessive amounts of buffering agent, which could potentially interfere with cellular processes smolecule.comthermofisher.cominterchim.fr. The compound's ability to maintain a stable, low free Ca2+ concentration across a physiological pH range makes it a reliable tool for studying Ca2+ signaling pathways.
Kinetic Considerations of Ion Binding and Release for Research Applications
The kinetics of Ca2+ binding and release by chelators are critical for accurately measuring rapid changes in intracellular calcium concentrations biotium.combioscience.co.ukinterchim.frthermofisher.comnih.gov. This compound, like other BAPTA derivatives, is known for its fast binding and dissociation rates, estimated to be significantly faster than EGTA interchim.frucsd.eduthermofisher.comnih.gov. This rapid kinetic response allows the chelator to effectively "track" transient increases and decreases in free Ca2+, providing a more accurate representation of cellular calcium dynamics interchim.frnih.gov.
For research applications, these fast kinetics are advantageous when studying rapid cellular events such as action potentials or calcium transients. The ability of this compound to bind and release Ca2+ rapidly ensures that it can buffer Ca2+ effectively without distorting the temporal profile of calcium signals biotium.combioscience.co.ukinterchim.frnih.gov. This makes it suitable for experiments requiring high temporal resolution, where slower chelators might smooth out or miss rapid calcium fluctuations interchim.frnih.gov.
Applications of 5,5 Dimethyl Bapta in Cellular and Molecular Biology Research
Modulation of Intracellular Calcium Dynamics in Experimental Models
Intracellular calcium ([Ca²⁺]i) serves as a ubiquitous second messenger, regulating a vast array of cellular functions, from muscle contraction and neurotransmitter release to gene expression and cell proliferation. 5,5'-Dimethyl-bapta, particularly in its cell-permeant acetoxymethyl (AM) ester form, allows for the manipulation of cytosolic calcium levels, providing critical insights into these processes.
Researchers utilize this compound to buffer or "clamp" intracellular calcium concentrations, thereby investigating the specific effects of calcium fluctuations on cellular signaling cascades and responses smolecule.compubcompare.ainih.govthermofisher.com. By preventing rapid or excessive increases in [Ca²⁺]i, it helps to elucidate the precise calcium thresholds required for activating specific pathways. For instance, studies have shown how this chelator can disrupt or modify calcium-dependent signaling pathways in various cell types, offering a means to understand the spatiotemporal dynamics of calcium signaling smolecule.cominterchim.fr. Its application in neuronal research is notable, where it has been used to study neuronal function and protect neurons from excitotoxic damage by buffering excess intracellular calcium smolecule.comnih.gov.
The endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR) are crucial intracellular calcium stores. This compound, often in its AM ester form (BAPTA-AM), is employed in studies examining the regulation of ER/SR calcium content and release. For example, BAPTA-AM has been used in conjunction with ER calcium store depletors like thapsigargin (B1683126) (TG) to investigate the consequences of ER calcium depletion on cellular signaling and viability oup.comasm.orgresearchgate.net. By chelating cytosolic calcium, BAPTA-AM can influence the refilling of ER calcium stores and maintain ER calcium depletion, allowing researchers to study the role of these stores in cellular responses, including apoptosis oup.comnih.govspandidos-publications.com.
Calcium overload, a state of excessive intracellular calcium accumulation, is a common feature of various cellular insults, including ischemia, excitotoxicity, and oxidative stress, often leading to cell death. This compound and its derivatives have demonstrated efficacy in mitigating such overload in experimental settings. For example, studies have shown that BAPTA derivatives can protect neurons against excitotoxic and ischemic injury by buffering excessive intracellular calcium smolecule.comnih.govthermofisher.com. Furthermore, research into acute pancreatitis has explored the therapeutic potential of liposome (B1194612) nanoparticles loaded with BAPTA-AM (BLN) to eliminate excessive Ca²⁺ and reactive oxygen species, thereby reducing cell damage nih.gov.
Table 1: Efficacy of BAPTA-AM Loaded Nanoparticles in an Acute Pancreatitis Model
| Treatment Group | Rat Survival Rate |
| Control (TC challenge without treatment) | 37.5% |
| BAPTA-AM Loaded Nanoparticles (BLN) + TC challenge | 75% |
*Data adapted from nih.gov. TC: Taurocholate. BLN: BAPTA-AM-loaded liposome nanoparticles.
Investigations into Endoplasmic Reticulum and Sarcoplasmic Reticulum Calcium Homeostasis
Exploration of Mitochondrial Calcium Transport and Function
Mitochondria play a pivotal role in cellular energy metabolism and are also key regulators of calcium homeostasis, influencing cell survival and death pathways. The dynamic exchange of calcium between the cytosol, ER, and mitochondria is critical for cellular function.
The mitochondrial permeability transition pore (mPTP) is a non-selective channel in the inner mitochondrial membrane whose opening is triggered by various stresses, including calcium overload. Prolonged opening of the mPTP leads to mitochondrial depolarization, swelling, and ultimately, cell death nih.govnih.govmdpi.com. BAPTA and its derivatives are employed in studies investigating the role of calcium in mPTP opening and mitochondrial dysfunction. For instance, BAPTA/AM has been used in experimental models to examine mitochondrial vulnerability to calcium stress and to study the effects of calcium chelation on mPTP activity nih.gov. Research indicates that calcium overload is a potent inducer of mPTP opening, and chelators like BAPTA are used to investigate these calcium-dependent mechanisms nih.govmdpi.com.
Mitochondrial calcium uptake is intricately linked to cellular bioenergetics, influencing ATP production and oxidative metabolism open.ac.uknih.govnih.gov. Calcium signals from the ER to mitochondria are known to regulate cellular bioenergetics, reactive oxygen species production, and apoptosis nih.gov. By modulating cytosolic calcium levels, this compound can indirectly influence these mitochondrial processes. For example, studies suggest that disrupting ER-to-mitochondria calcium transfer, which can be modulated by calcium chelators, impacts mitochondrial metabolism and cell survival strategies open.ac.uk.
Methodological Paradigms Employing 5,5 Dimethyl Bapta in Advanced Research
Strategies for Intracellular Delivery and Retention in Various Cell Types
Effective manipulation of intracellular calcium requires efficient delivery and retention of the chelator within the cell. 5,5'-Dimethyl-bapta is available in two primary forms for this purpose: the membrane-permeant acetoxymethyl (AM) ester and the membrane-impermeant free acid salt.
The AM ester form of this compound is designed for passive loading into cells. It can be introduced by simple incubation of cells or tissue preparations in a buffer containing the AM ester, often facilitated by mild non-ionic detergents like Pluronic® F-127 to improve solubility interchim.frlumiprobe.com. Once inside the cell, intracellular esterases rapidly hydrolyze the AM ester, releasing the active, cell-impermeant this compound, which then effectively chelates cytosolic Ca²⁺ interchim.frbiotium.combioscience.co.uklumiprobe.com. Typical concentrations for cell signaling studies range from 10-100 µM lumiprobe.com.
For applications requiring more direct control over loading or in cell types where AM ester loading is inefficient, the membrane-impermeant free acid salt forms of this compound can be employed. These are typically introduced via microinjection or scrape loading techniques interchim.frbiotium.com. For instance, microinjection has been used in studies of the squid giant synapse to deliver BAPTA derivatives directly into presynaptic terminals nih.govjneurosci.org. Nanoscale liposomes have also been explored as a delivery vehicle for BAPTA-AM, aiming to enhance its solubility, retention, and targeted delivery while protecting the ester from extracellular hydrolysis nih.govspandidos-publications.com.
Integration with Fluorescent Indicators for Comprehensive Ion Imaging
This compound is frequently integrated with fluorescent indicators to enable the visualization and quantification of intracellular calcium dynamics. By forming well-defined calcium buffers, it allows for precise calibration and interpretation of signals from fluorescent Ca²⁺ probes biotium.combioscience.co.ukbiotium.combiotium.combiotium.com. The combination of a chelator and a fluorescent reporter allows researchers to monitor free Ca²⁺ levels within specific cellular compartments or throughout the cell, providing a dynamic picture of calcium signaling events medchemexpress.com.
Ratiometric imaging techniques, which measure the ratio of fluorescence intensities at two different wavelengths, are crucial for accurate intracellular calcium concentration measurements. While not always directly involving this compound as the fluorescent component, its role as a precise calcium buffer is critical for calibrating and validating these measurements. For example, Fura-2, a widely used ratiometric calcium indicator, is synthesized using precursors derived from BAPTA structures, highlighting the foundational role of BAPTA chemistry in developing such advanced imaging tools vulcanchem.com. Ratiometric imaging has been employed to map steep intracellular Ca²⁺ gradients, such as those observed in pollen tubes, where the buffering capacity of BAPTA derivatives plays a significant role in shaping these gradients nih.gov.
While specific details for this compound are not extensively detailed in the provided snippets for these techniques, BAPTA derivatives are generally compatible with advanced microscopy methods like confocal and multiphoton microscopy. These techniques allow for high-resolution imaging of calcium dynamics in living cells and tissues. The ability of this compound to buffer Ca²⁺ transients efficiently is crucial for interpreting signals obtained through these high-resolution imaging modalities, particularly when studying rapid calcium events or localized calcium signaling interchim.frmedchemexpress.comnih.gov.
Dual-Wavelength Ratio Imaging Techniques
Electrophysiological Approaches Combined with Intracellular Chelation
The combination of electrophysiological recording techniques with intracellular calcium chelation provides a powerful means to investigate the role of calcium in modulating neuronal excitability and synaptic transmission. The Cs⁺ salt of BAPTA, including this compound, is frequently used in patch-clamp experiments for this purpose interchim.frthermofisher.com.
When introduced into neurons via patch pipettes, high-affinity chelators like this compound can significantly alter the kinetics and amplitude of Ca²⁺-dependent currents, such as the slow afterhyperpolarization (sAHP) in hippocampal CA1 neurons. Studies have shown that depending on their concentration, affinity, and binding kinetics, these chelators can potentiate, inhibit, or abolish such currents physiology.orgnih.gov. Furthermore, this compound has been shown to affect the inactivation of voltage-gated calcium channels when present intracellularly semanticscholar.org. In the context of synaptic transmission, presynaptic injection of BAPTA and its derivatives into the squid giant synapse has been demonstrated to substantially reduce evoked neurotransmitter release, suggesting that the calcium transient triggering release is rapid and localized nih.govjneurosci.org.
Biochemical Assays for Studying Enzyme Activity and Protein Interactions under Controlled Ion Conditions
This compound serves as a critical tool in biochemical assays to dissect the Ca²⁺ dependence of enzymatic activities and protein-protein interactions. By establishing controlled intracellular calcium environments, researchers can isolate the specific effects of calcium on these molecular processes.
In platelet studies, for instance, this compound was used to abolish the rise in cytosolic Ca²⁺ following store depletion by thapsigargin (B1683126). Interestingly, protein tyrosine phosphorylation still increased in these cells, suggesting a link between intracellular Ca²⁺ store content and tyrosine phosphorylation, potentially mediated by a Ca²⁺-regulated tyrosine phosphatase nih.gov. Similarly, in studies of rotavirus infection, BAPTA-AM treatment was employed to demonstrate the calcium-dependent interaction between rotavirus protein VP6 and cellular calmodulin (CaM), as reduced VP6 levels were observed in co-immunoprecipitation assays when intracellular Ca²⁺ was chelated plos.org. The precise buffering capabilities of this compound allow for the fine-tuning of calcium concentrations required to study enzyme kinetics or protein complex formation interchim.fr.
Considerations for Calibration and Quantification in Experimental Systems
Accurate quantification of intracellular calcium requires careful consideration of the chelator's properties and experimental conditions. This compound is instrumental in establishing a baseline or "zero free calcium" level for the in situ calibration of fluorescent calcium indicators thermofisher.com. The dissociation constant (Kd) of this compound for Ca²⁺ is a critical parameter for such calibrations. Its high affinity, with a reported Kd of approximately 0.15 µM in the absence of Mg²⁺, allows it to effectively buffer calcium at physiologically relevant low concentrations biotium.comnih.govphysiology.orgnih.gov.
The Kd values for various BAPTA derivatives vary significantly, influencing their suitability for different calcium concentration ranges. For instance, this compound exhibits a lower Kd (higher affinity) compared to 5,5'-dibromo-BAPTA (B38350) or 5,5'-difluoro-BAPTA. This difference in affinity is crucial when designing experiments to probe specific calcium concentration windows biotium.comnih.gov.
Table 1: Dissociation Constants (Kd) of BAPTA Derivatives for Calcium
| Chelator Name | Kd (µM, no Mg²⁺) | Kd (µM, 1 mM Mg²⁺) | Reference(s) |
| BAPTA | 0.59 | 0.70 | interchim.fr |
| 5,5'-Dimethyl BAPTA | 0.15 | 0.44 | interchim.frbiotium.comnih.gov |
| 5,5'-Dibromo BAPTA | 3.6 | N/A | biotium.com |
| 5,5'-Difluoro BAPTA | 0.61 | 0.72 | biotium.com |
| 5-Methyl-5'-nitro BAPTA | 53 | N/A | biotium.com |
| 5-Mononitro BAPTA | 94 | N/A | biotium.com |
| 4-Trifluoromethyl BAPTA | 0.57 | N/A | biotium.com |
Note: Kd values can vary depending on experimental conditions such as temperature, pH, ionic strength, and the presence of other ions.
It is essential to consider potential off-target effects of chelators, as some BAPTA analogues may exhibit Ca²⁺-independent cellular actions open.ac.uk. Using low-affinity BAPTA analogues as controls can help distinguish true Ca²⁺-dependent effects from potential non-specific actions of the chelator itself open.ac.uk. The rapid kinetics of BAPTA-based buffers are advantageous for buffering fast Ca²⁺ transients, but their precise impact on signal shape must be carefully evaluated in the context of the specific biological process under investigation interchim.frthermofisher.com.
Compound List:
this compound (MAPTA)
BAPTA
EGTA
EDTA
5,5'-Dibromo-BAPTA
4,4'-Difluoro-BAPTA
5,5'-Difluoro-BAPTA
5-Methyl-5'-nitro-BAPTA
5-Mononitro-BAPTA
4-Trifluoromethyl-BAPTA
Fura-2
Fluo-3
Fluo-4
Rhod-2
INDO-1
Calcium Green-5N
DMNP-EDTA (DM-Nitrophen™)
Pluronic® F-127
Fura-3
Fura-Red
GCaMP3
Calmodulin (CaM)
Rotavirus protein VP6
Thapsigargin
Venetoclax (ABT-199)
A1155463
ZVAD-(OMe)-FMK
Cycloheximide
AZ PFKFB3 67
Structure Activity Relationships and Rational Design of Bapta Based Research Probes
Influence of Substituent Modifications on Ion Selectivity and Affinity
The core structure of BAPTA provides a high selectivity for Ca²⁺ over magnesium (Mg²⁺), a crucial feature given the high intracellular concentration of Mg²⁺. open.ac.uk This selectivity arises from the specific geometry of the binding pocket. The affinity of BAPTA for Ca²⁺ can be systematically altered by introducing substituents onto its aromatic rings. nih.gov
Electron-donating groups, such as the methyl groups in 5,5'-Dimethyl-bapta, increase the electron density on the aniline (B41778) nitrogens, thereby enhancing the chelator's affinity for Ca²⁺. nih.govucsd.edu In fact, this compound is recognized as having one of the highest affinities for Ca²⁺ among the BAPTA derivatives. interchim.fr Conversely, electron-withdrawing groups, like the nitro groups in 5,5'-dinitro BAPTA or halogens in fluoro-substituted analogs, decrease the affinity for Ca²⁺. nih.govnih.gov This principle allows for the creation of a range of BAPTA analogs with varying dissociation constants (Kd) suitable for buffering Ca²⁺ across a wide spectrum of concentrations. interchim.frnih.gov
For instance, placing fluorine atoms on the benzene (B151609) rings, as in difluoro-BAPTA and tetrafluoro-BAPTA, significantly reduces the affinity for Ca²⁺. nih.gov This makes them suitable for studying biological systems with high calcium concentrations using techniques like ¹⁹F NMR. interchim.fr The following table summarizes the effect of different substituents on the Ca²⁺ affinity of BAPTA analogs.
| Compound Name | Substituent | Effect on Ca²⁺ Affinity |
| This compound | Methyl (electron-donating) | Increases affinity nih.gov |
| 5,5'-Dinitro BAPTA | Nitro (electron-withdrawing) | Decreases affinity |
| Difluoro-BAPTA | Fluorine (electron-withdrawing) | Decreases affinity nih.gov |
| Tetrafluoro-BAPTA | Fluorine (electron-withdrawing) | Decreases affinity nih.gov |
| Dibromo-BAPTA | Bromine (electron-withdrawing) | Intermediate affinity interchim.fr |
Design Principles for Enhanced Cell Permeability of BAPTA Analogs for Research Delivery
A significant hurdle for using BAPTA and its derivatives in cellular research is their high polarity, which prevents them from readily crossing cell membranes. google.com To overcome this, a common strategy is to mask the four carboxylate groups as acetoxymethyl (AM) esters. nih.govbiotium.com This modification neutralizes the negative charges, rendering the molecule more lipophilic and cell-permeant. google.com
Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, regenerating the active, Ca²⁺-chelating form of BAPTA, which is then trapped within the cytosol. nih.govbiotium.combioscience.co.uk This method has been widely adopted for loading a variety of BAPTA analogs, including this compound AM, into living cells to study the roles of intracellular Ca²⁺. researchgate.netthermofisher.com To aid in the solubilization and loading of these often poorly water-soluble AM esters, a mild non-ionic detergent like Pluronic® F-127 is frequently used. interchim.frbiotium.com
Another approach to enhance cell permeability involves conjugation with moieties that facilitate cellular uptake. For example, conjugation with branched polyethylene (B3416737) glycol (PEG) groups has been shown to improve the cellular internalization of BAPTA-based fluorescent probes. rsc.org
Development of Optically Modulated BAPTA Derivatives for Spatiotemporal Control
To achieve precise spatial and temporal control over intracellular Ca²⁺ concentrations, researchers have developed "caged" BAPTA derivatives. mdpi.comnih.gov These are photolabile compounds that change their affinity for Ca²⁺ upon illumination with light of a specific wavelength. physiology.org
One common strategy involves introducing a photolabile group, such as an o-nitrobenzyl group, into the BAPTA structure. utdallas.edu In its "caged" form, the molecule has a low affinity for Ca²⁺. Upon photolysis with UV light, the protecting group is cleaved, leading to a rapid increase in the chelator's affinity for Ca²⁺ and a subsequent decrease in the free intracellular Ca²⁺ concentration. utdallas.eduberkeley.edu Examples of such photoactivatable Ca²⁺ scavengers include diazo-2 (B1168152) and diazo-4. mdpi.comberkeley.edu
Conversely, photolabile chelators can be designed to release Ca²⁺ upon irradiation. nih.gov These "caged Ca²⁺" compounds, such as nitr-5, bind Ca²⁺ with high affinity in the dark. berkeley.edu Photolysis causes a conformational change that dramatically reduces their affinity, leading to a rapid and localized increase in intracellular Ca²⁺. nih.govberkeley.edu More recent developments have focused on creating photocleavable analogs of BAPTA that offer high quantum yields and fast release kinetics, allowing for more efficient and temporally precise manipulation of Ca²⁺ signals. nih.gov
The development of optically switchable chelates, which can be reversibly toggled between high- and low-affinity states using different wavelengths of light, represents a further advancement in achieving dynamic control over intracellular Ca²⁺. nih.gov These tools are invaluable for dissecting the complex spatiotemporal dynamics of Ca²⁺ signaling in living cells. mdpi.comnih.gov
Conjugation Strategies for Targeted Delivery to Specific Cellular Compartments for Research Purposes
To investigate the role of Ca²⁺ in specific subcellular locations, BAPTA derivatives can be conjugated to targeting moieties. This strategy allows for the selective accumulation of the chelator in organelles such as mitochondria or the endoplasmic reticulum. For instance, linking BAPTA to a paramagnetic Gd(III) complex has been explored for creating MRI contrast agents that can report on intracellular Ca²⁺ levels. nih.gov The design of these conjugates often includes linkers and modifications to ensure that the chelating properties are maintained and that the probe can still be delivered effectively into the cell. nih.gov
Theoretical Modeling of Novel BAPTA-Inspired Chelating Scaffolds
Computational methods, particularly Density Functional Theory (DFT), play a crucial role in the rational design of novel chelators inspired by the BAPTA scaffold. rsc.orgmdpi.com These theoretical studies provide valuable insights into the structure-property relationships that govern ion binding and selectivity.
DFT calculations can be used to:
Evaluate the binding energies of different metal ions to the chelator, helping to predict selectivity. researchgate.net
Analyze the geometric and electronic properties of the metal-ligand complexes, such as bond lengths and atomic charges, to understand the nature of the interaction. researchgate.net
Model the influence of various substituents on the chelator's affinity and selectivity, guiding synthetic efforts towards compounds with desired properties. researchgate.netacs.org
Investigate the conformational changes that occur upon ion binding, which is particularly important for the design of fluorescent indicators and optically modulated probes. rsc.org
Assess the stability of novel chelating scaffolds and predict their potential as effective and selective metal ion binders. science.gov
By simulating the behavior of these molecules at the atomic level, theoretical modeling accelerates the discovery and optimization of new BAPTA-inspired research tools, reducing the need for extensive and often laborious synthetic and experimental screening. rsc.orgkuleuven.be This synergy between computational and experimental approaches continues to drive innovation in the field of Ca²⁺ signaling research.
Comparative Analysis and Contextualization Within Ion Chelation Research
Distinguishing Features of 5,5'-Dimethyl-bapta vs. Other BAPTA Analogs
The BAPTA family of chelators was developed as an improvement over earlier chelators like EGTA, offering greater selectivity for Ca²⁺ over magnesium (Mg²⁺) and reduced sensitivity to pH fluctuations interchim.frnih.gov. These derivatives allow for more precise buffering of calcium concentrations within the biologically relevant nanomolar to micromolar range.
This compound, also referred to as MAPTA, is characterized by its exceptionally high affinity for calcium ions, making it the most potent calcium chelator within the BAPTA series interchim.frthermofisher.com. This high affinity translates to a very low dissociation constant (K<0xE1><0xB5><0xA7>), enabling it to effectively buffer even minor fluctuations in free calcium and to establish very low basal calcium levels interchim.frthermofisher.combiotium.combiotium.com. In contrast, analogs like 5,5'-dibromo-bapta (B38350) possess intermediate affinity, making them suitable for studying calcium mobilization and spatial buffering, while fluorinated derivatives such as 5,5'-difluoro-bapta are often employed in NMR studies interchim.frbiotium.combiotium.com. BAPTA-AM is the acetoxymethyl ester form of BAPTA, designed for enhanced cell membrane permeability, allowing for intracellular application after hydrolysis by cellular esterases biotium.combioscience.co.uktcichemicals.comthermofisher.comrndsystems.comthermofisher.com.
Future Directions and Emerging Research Avenues for 5,5 Dimethyl Bapta
Potential for Advanced In Vitro and Organoid Model Research
The precise control over calcium dynamics offered by 5,5'-Dimethyl-bapta makes it a promising tool for investigating complex cellular processes within advanced in vitro models, including organoids. Organoids, as three-dimensional multicellular structures that mimic the architecture and function of organs, present a more physiologically relevant environment than traditional 2D cell cultures. Future research could utilize this compound to:
Investigate calcium signaling in organoid development and differentiation: By modulating calcium levels, researchers can probe the role of specific calcium transients in guiding the differentiation of stem cells within organoids and the formation of complex tissue structures.
Study calcium-dependent disease mechanisms in organoid models: For diseases characterized by dysregulated calcium homeostasis (e.g., neurodegenerative disorders, certain cancers), this compound can be employed to mimic or counteract these dysregulations in organoid systems, providing a platform for understanding disease pathology and testing therapeutic interventions.
Develop advanced functional assays for organoids: Its ability to buffer calcium ions with high affinity and speed can be integrated into assays designed to measure cellular responses to stimuli within these complex models, such as neurotransmitter release in brain organoids or contractility in cardiac organoids.
Integration with "Omics" Technologies for Systems-Level Understanding
The integration of this compound with high-throughput "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) holds significant potential for uncovering systems-level biological insights. By perturbing cellular calcium homeostasis with this chelator and analyzing the downstream effects across multiple molecular layers, researchers can gain a comprehensive understanding of calcium's role in cellular networks.
Transcriptomic analysis: Studying gene expression changes in response to controlled calcium levels modulated by this compound can reveal calcium-dependent regulatory pathways and identify novel genes involved in calcium signaling.
Proteomic profiling: Analyzing protein expression and post-translational modifications after this compound treatment can identify key proteins and signaling nodes affected by calcium fluctuations, offering insights into protein-protein interactions and signaling cascades.
Metabolomic studies: Investigating how calcium buffering by this compound impacts cellular metabolic pathways can uncover the intricate links between calcium homeostasis and cellular energy production, biosynthesis, and catabolism.
This multi-omics approach can provide a holistic view of how calcium, precisely managed by this compound, influences cellular function and response to various stimuli.
Exploration in Novel Biological Signaling Pathways
While BAPTA and its derivatives are well-established calcium chelators, the specific influence of the methyl substituents in this compound on its interaction with cellular components beyond direct calcium binding remains an area ripe for exploration. Future research could focus on:
Identifying non-canonical targets: Investigating whether this compound exhibits any off-target interactions or influences cellular processes through mechanisms independent of calcium chelation. This could involve screening against a broad panel of cellular targets or using biochemical pull-down assays.
Elucidating downstream effectors: Detailed studies could map the precise downstream signaling molecules and pathways activated or inhibited by this compound-mediated calcium buffering, potentially revealing novel regulatory nodes in calcium signaling.
Investigating its role in cellular compartmentalization of calcium: Understanding how the compound's affinity and kinetics influence calcium dynamics in specific subcellular compartments (e.g., endoplasmic reticulum, mitochondria) could uncover new insights into localized calcium signaling events.
Development of High-Throughput Screening Methodologies Utilizing this compound
The precise and rapid calcium-buffering capabilities of this compound make it an ideal candidate for developing advanced high-throughput screening (HTS) assays. Its integration could facilitate the discovery of novel modulators of calcium signaling.
Assay development for calcium channel modulators: this compound can be used as a tool to establish baseline calcium levels or to rapidly quench calcium influx in screening assays designed to identify compounds that modulate the activity of calcium channels.
Screening for novel calcium-binding proteins or pathways: Assays could be designed where the cellular response to a perturbation is monitored, and the effect of this compound is used to validate the calcium dependency of that response.
Development of phenotypic screens: By creating cellular models where calcium dysregulation leads to a specific observable phenotype, this compound can be used to validate the calcium-dependent nature of this phenotype and to screen for compounds that rescue it.
Unexplored Frontiers in Fundamental Ion Homeostasis Research
Beyond its primary role as a calcium chelator, the precise molecular interactions and broader implications of this compound in maintaining cellular ion homeostasis are not fully elucidated. Future research could explore:
Cross-talk between calcium and other ion channels: Investigating how the buffering of calcium by this compound influences the activity of other ion channels (e.g., potassium, sodium, magnesium channels) and vice versa, thereby revealing complex ion channel network interactions.
Mitochondrial calcium handling: The role of this compound in modulating calcium uptake and release by mitochondria, which is critical for cellular energy production and apoptosis, represents a significant unexplored frontier.
Extracellular ion buffering potential: While primarily used intracellularly (via its AM ester), the tetrapotassium salt form is extracellularly membrane-impermeant smolecule.com. Future studies could explore its utility in precisely controlling extracellular calcium concentrations in specific microenvironments or in complex biological fluids, provided its membrane impermeability is maintained.
Q & A
Basic: How does 5,5'-Dimethyl-BAPTA influence intracellular Ca²⁺ gradients in pollen tubes, and what experimental methods are used to quantify this effect?
This compound disrupts intracellular Ca²⁺ gradients by chelating free Ca²⁺ ions, which are critical for pollen tube tip growth. To quantify this effect, researchers use:
- Fura 2-dextran fluorescence imaging : Calibrated to convert fluorescence ratios into absolute Ca²⁺ concentrations (e.g., tip concentrations exceeding 3 μM declining to 0.2 μM within 20 μm) .
- Ion-selective vibrating probes : Measure extracellular Ca²⁺ flux, with positive voltage outputs indicating Ca²⁺ influx at the tip .
- Image-1 software : Analyzes ratio images to map spatial Ca²⁺ gradients and track dissipation kinetics (e.g., gradient collapse within 10–15 seconds post-injection) .
Basic: What is the role of this compound in inhibiting pollen tube growth, and how does its efficacy compare to other BAPTA derivatives?
This compound inhibits pollen tube growth by disrupting the tip-focused Ca²⁺ gradient necessary for vesicle fusion and cell elongation. Key comparisons include:
- Kd values : Despite its high Ca²⁺ affinity (Kd = 0.15 μM), it exhibits greater inhibitory activity than BAPTA (Kd = 0.21 μM) and 5,5'-difluoro-BAPTA (Kd = 0.25 μM) .
- Dose-response data : At 100 mM pipette concentrations, this compound causes complete growth cessation in lily pollen tubes, while lower concentrations (25 mM) result in partial inhibition .
- Species specificity : Effective in Lilium longiflorum, Clivia miniata, and Nicotiana alata, with recovery rates <10% post-inhibition .
Advanced: Why does this compound exhibit higher inhibitory activity than expected based on its Ca²⁺ dissociation constant (Kd), and how can this contradiction be resolved?
The anomaly arises from its mobility and shuttle buffering mechanism :
- Shuttle buffering : Unlike static chelation, this compound binds Ca²⁺ in high-concentration regions (tip gradient), diffuses to low-concentration zones, and releases ions, amplifying gradient dissipation .
- Buffer mobility : Theoretical models suggest its molecular structure enables faster diffusion compared to BAPTA, enhancing its ability to steepen and destabilize gradients .
- Experimental validation : Comparative studies with 5,5'-dibromo-BAPTA (Kd = 1.5 μM) show similar efficacy despite differing Kd values, supporting a mobility-driven mechanism .
Advanced: How do variations in buffer concentration and delivery methods affect experimental outcomes when using this compound?
- Ionophoretic injection :
- Buffer specificity : Co-injection with KCl controls confirms effects are Ca²⁺-specific, not osmotic .
- Recovery protocols : Growth resumption occurs in <10% of cells after 30–60 minutes, requiring precise timing for longitudinal studies .
Advanced: What are the implications of disrupted cytoplasmic streaming and organelle zonation caused by this compound for understanding Ca²⁺-dependent growth mechanisms?
- Cytoplasmic streaming : Reverse fountain patterns shift to chaotic saltations, correlating with Ca²⁺ gradient collapse and growth arrest .
- Organelle zonation : Loss of tip-localized vesicles and mitochondria suggests Ca²⁺ regulates secretory machinery. Table 1 ( ) quantifies zonation disruption, showing 100 mM this compound eliminates organelle stratification in 84% of cells .
- Membrane tension : Hypertonic media experiments link Ca²⁺ influx to apical membrane stretching, providing a mechanistic overlap with BAPTA-induced effects .
Advanced: How can researchers reconcile conflicting data on this compound’s efficacy across different experimental systems?
- System-specific variables : Differences in cell wall permeability (e.g., lily vs. Nicotiana) alter buffer diffusion rates .
- Calibration rigor : Ensure fura 2-dextran and electrode calibrations match experimental conditions to avoid artifacts (e.g., using glass cuvettes for initial fluorescence standardization) .
- Control for buffer carryover : Validate purity via LC-DAD-ESI-MS, as synthetic byproducts in commercial batches (e.g., Sigma Aldrich samples) may confound results .
Basic: What statistical methods are recommended for analyzing dose-response data in this compound studies?
- Dose-response curves : Fit using nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values .
- Anomaly detection : Apply Grubbs’ test to exclude outliers in growth rate measurements (e.g., rare recovery events) .
- Data visualization : Use boxplots to compare inhibition across buffer types and concentrations, as shown in Figure 2 ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
